molecular formula C11H9BrO B1343033 7-Bromo-1-methoxynaphthalene CAS No. 33295-53-3

7-Bromo-1-methoxynaphthalene

Cat. No. B1343033
CAS RN: 33295-53-3
M. Wt: 237.09 g/mol
InChI Key: BTPIORDWKIZDNM-UHFFFAOYSA-N
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Description

7-Bromo-1-methoxynaphthalene is a brominated methoxynaphthalene compound. While the provided papers do not directly discuss 7-Bromo-1-methoxynaphthalene, they do provide insights into similar compounds which can be used to infer some properties and potential applications of the compound . For instance, 2-bromo-6-methoxynaphthalene has been studied for its potential as an anti-cancer drug due to its stability and drug-like properties .

Synthesis Analysis

The synthesis of related compounds such as 2-allyl-3-bromo-1,4-dimethoxynaphthalene and 2-bromo-6-methoxynaphthalene has been achieved through various methods. For example, 2-allyl-3-bromo-1,4-dimethoxynaphthalene was synthesized from 1-methoxynaphthalene using Dakin's oxidation and Claisen rearrangement . Meanwhile, 2-bromo-6-methoxynaphthalene has been synthesized through methylation of 6-bromo-2-naphthol with different methylating agents, including environmentally benign ones like dimethyl carbonate . These methods provide a basis for the synthesis of 7-Bromo-1-methoxynaphthalene, which could potentially be synthesized through similar reactions.

Molecular Structure Analysis

The molecular structure of 2-bromo-6-methoxynaphthalene was analyzed using Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) theory. The vibrational wavenumbers were scaled, and vibrational assignments were made using Potential Energy Distribution (PED). The stability of the molecule was indicated by an energy gap of 4.208 eV . Although the exact molecular structure of 7-Bromo-1-methoxynaphthalene is not discussed, similar computational methods could be applied to determine its structure and stability.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 7-Bromo-1-methoxynaphthalene. However, the synthesis and reactivity of similar brominated methoxynaphthalenes suggest that 7-Bromo-1-methoxynaphthalene could undergo reactions typical of brominated aromatic compounds, such as nucleophilic aromatic substitution or coupling reactions. The reactivity of such compounds can be influenced by the position of the bromine and methoxy groups on the naphthalene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1-methoxynaphthalene can be inferred from related compounds. For instance, the electronic properties, global parameters, and reactive sites of 2-bromo-6-methoxynaphthalene were determined using HOMO-LUMO energy values, Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations . These techniques could similarly be used to analyze the properties of 7-Bromo-1-methoxynaphthalene. Additionally, the compound's potential as a pharmaceutical product was suggested due to its drug-like properties and low toxicity .

Scientific Research Applications

  • General Properties and Storage

    • 7-Bromo-1-methoxynaphthalene is a pale-yellow to yellow-brown liquid .
    • It should be stored at a temperature between 2-8°C .
  • Potential Application in Organic Synthesis

    • 7-Bromo-1-methoxynaphthalene could potentially be used as a synthetic intermediate .
    • It could be used to synthesize catalysts for highly enantioselective aziridination of styrene derivatives .
    • It could also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .
  • Potential Application in the Synthesis of Naphthalene Derivatives

    • There is a synthetic route to 1,3-disubstituted naphthalene derivatives that could potentially involve 7-Bromo-1-methoxynaphthalene .
    • This process involves the bromination of 9,10-dibromoanthrecene .
    • The resulting hexabromide can then undergo base-induced elimination to produce tetrabromoanthracene .
  • Potential Application in Polymerization-Induced Self-Assembly
    • 7-Bromo-1-methoxynaphthalene could potentially be used in the field of Polymerization-Induced Self-Assembly (PISA) .
    • PISA is a powerful and versatile technique for producing colloidal dispersions of block copolymer particles with desired morphologies .
    • This method enables the production of biodegradable objects and particles with various functionalities .
    • The specific methods of application or experimental procedures would depend on the specific PISA technique and mechanism being used .
  • Potential Application in the Synthesis of Multifunctional Materials

    • 7-Bromo-1-methoxynaphthalene could potentially be used in the synthesis of multifunctional materials .
    • These materials could have a variety of applications, including in the fields of electronics, photonics, and energy storage .
    • The specific methods of application or experimental procedures would depend on the specific material being synthesized and its intended use .
  • Potential Application in the Synthesis of NLO Properties

    • 7-Bromo-1-methoxynaphthalene could potentially be used in the synthesis of materials with nonlinear optical (NLO) properties .
    • These materials could have applications in the fields of telecommunications, data storage, and laser technology .
    • The specific methods of application or experimental procedures would depend on the specific NLO material being synthesized and its intended use .

Safety And Hazards

7-Bromo-1-methoxynaphthalene is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound .

properties

IUPAC Name

7-bromo-1-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPIORDWKIZDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619074
Record name 7-Bromo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methoxynaphthalene

CAS RN

33295-53-3
Record name 7-Bromo-1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (3.3 g, 23.9 mmol) and methyl iodide (1.5 ml, 23.9 mmol) were added to a solution of the product from Step D (2.7 g, 11.9 mmol) in acetone (40 ml) at room temperature and the mixture was stirred at 65° C. for 2 hours. The solids were filtered, rinsed with ethyl acetate and the filtrate was evaporated. The residue was dissolved in ethyl acetate and washed with water twice. The aqueous layers were extracted with ethyl acetate. The combined organic extracts were washed with brine and dried over sodium sulfate to give 7-bromo-1-methoxynaphthalene (2.5 g, 88%) after chromatography (19:1 heptane/ethyl acetate): 1H NMR (300 MHz, CDCl3) δ 8.49 (d, J=2.1 Hz, 1H), 7.68 (d, J=8.7 Hz, 1H), 7.59 (dd, J=8.7, 2.1 Hz, 1H), 7.39-7.43 (m, 2H), 6.85 (dd, J=5.4, 3.0 Hz, 1H), 3.15 (s, 3H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Antonic - 2009 - collectionscanada.gc.ca
Palladium-catalyzed olefin dioxygenation is a powerful tool in the generation of complex and valuable substrates, one which may become complimentary to the well known Sharpless …
Number of citations: 4 www.collectionscanada.gc.ca

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